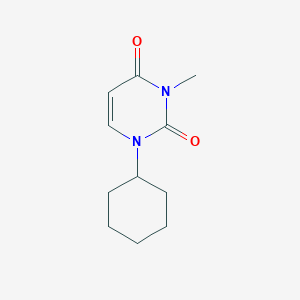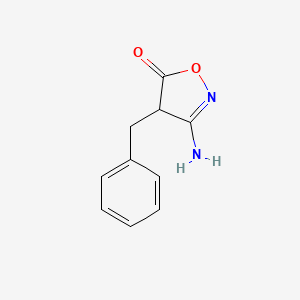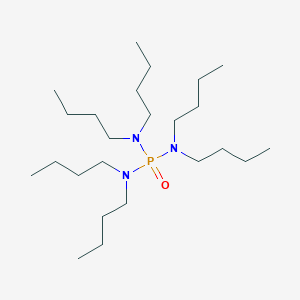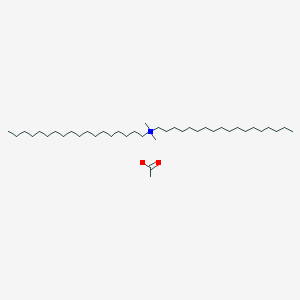
N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and act as an emulsifying agent. This compound is particularly valued for its antistatic, antimicrobial, and conditioning properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quaternization Reaction: The synthesis of N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate typically involves the quaternization of N,N-dimethyl-N-octadecyloctadecan-1-amine with acetic acid. The reaction is carried out in the presence of a solvent such as isopropanol and a catalyst like sodium carbonate or sodium bicarbonate.
Industrial Production: Industrially, the compound can be produced by reacting fatty acids with ammonia to form nitriles, which are then hydrogenated to secondary amines.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This reaction typically results in the formation of various oxidized derivatives.
Reduction: The compound is relatively stable under reducing conditions, but it can be reduced to its corresponding amine under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides.
Major Products
Oxidation: Oxidized quaternary ammonium compounds.
Reduction: Secondary amines.
Substitution: Various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in cell culture media as an antimicrobial agent to prevent contamination.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Wirkmechanismus
The primary mechanism of action of N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. It also disrupts microbial cell membranes, leading to cell lysis and death, which accounts for its antimicrobial properties. The molecular targets include lipid bilayers of cell membranes and hydrophobic interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Dodecyl-N,N-dimethyldodecan-1-aminium chloride: Another quaternary ammonium compound with similar surfactant properties but shorter alkyl chains.
Dimethyl distearylammonium chloride: Similar in structure but with chloride as the counterion instead of acetate.
Uniqueness
N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate is unique due to its specific combination of long alkyl chains and acetate counterion, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong emulsifying and antimicrobial actions.
Eigenschaften
CAS-Nummer |
13308-45-7 |
|---|---|
Molekularformel |
C40H83NO2 |
Molekulargewicht |
610.1 g/mol |
IUPAC-Name |
dimethyl(dioctadecyl)azanium;acetate |
InChI |
InChI=1S/C38H80N.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-2(3)4/h5-38H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
LZTCQASULATCDM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)
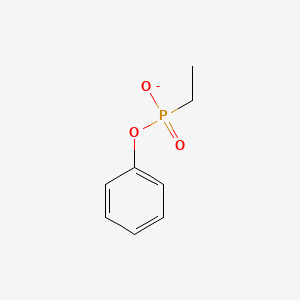
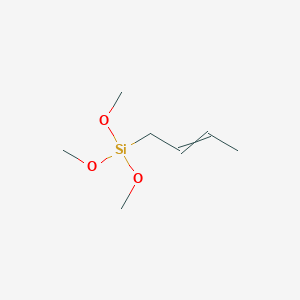
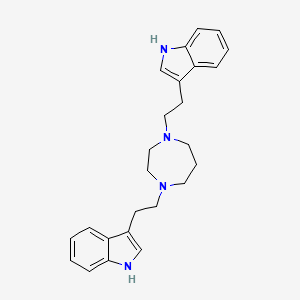

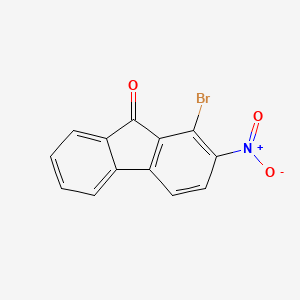
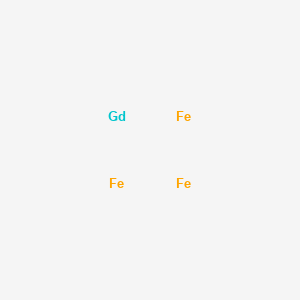
![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)

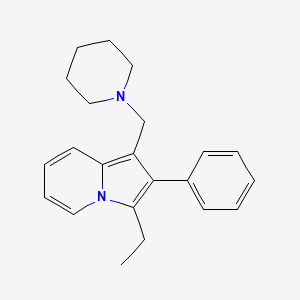
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
